molecular formula C12H19NO4 B14155051 2,5-Dioxo-1-pyrrolidineoctanoic acid CAS No. 157134-54-8

2,5-Dioxo-1-pyrrolidineoctanoic acid

Cat. No.: B14155051
CAS No.: 157134-54-8
M. Wt: 241.28 g/mol
InChI Key: IAOVFMNETGXCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxo-1-pyrrolidineoctanoic acid is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an octanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1-pyrrolidineoctanoic acid typically involves the reaction of pyrrolidine with octanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the pyrrolidine ring and the octanoic acid chain .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-1-pyrrolidineoctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

2,5-Dioxo-1-pyrrolidineoctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidineoctanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: 2,5-Dioxo-1-pyrrolidineoctanoic acid is unique due to its specific combination of a pyrrolidine ring and an octanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

157134-54-8

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

8-(2,5-dioxopyrrolidin-1-yl)octanoic acid

InChI

InChI=1S/C12H19NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h1-9H2,(H,16,17)

InChI Key

IAOVFMNETGXCGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCCCC(=O)O

Origin of Product

United States

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